6-Bromo-8-methylquinolin-5-amine chemical structure and properties
6-Bromo-8-methylquinolin-5-amine chemical structure and properties
Structure, Synthesis, and Pharmacophore Utility in Drug Discovery
Executive Summary
6-Bromo-8-methylquinolin-5-amine (MW: 237.09 g/mol ) is a highly functionalized heterobicyclic scaffold belonging to the aminoquinoline family. Unlike the more common 8-aminoquinolines (Primaquine derivatives), this 5-amino-8-methyl congener represents a distinct "orthogonal" building block. Its value lies in its dual-functionalization potential : the C5-amine serves as a nucleophilic handle for amide/urea formation, while the C6-bromide offers a precise electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the physicochemical profile, regioselective synthesis, and strategic application of this molecule in designing kinase inhibitors and antimalarial agents.
Part 1: Structural Analysis & Physicochemical Profile
The molecule features a fused benzene-pyridine system (quinoline). The substitution pattern creates a steric and electronic environment unique to the 5,6,8-trisubstituted core.
Chemical Identity
| Property | Data |
| IUPAC Name | 6-Bromo-8-methylquinolin-5-amine |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.09 g/mol |
| Core Scaffold | Quinoline (Benzo[b]pyridine) |
| Key Substituents | C5: Primary Amine (-NH₂)C6: Bromide (-Br)C8: Methyl (-CH₃) |
| Predicted LogP | ~2.4 – 2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 2 Acceptors (N_ring, NH₂) |
| Appearance | Yellow to orange crystalline solid (Typical of oxidized aminoquinolines) |
Electronic Environment
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C5-Amine: The amine at position 5 is electron-donating (+M effect), significantly increasing the electron density of the benzene ring.
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C6-Bromide: Located ortho to the amine. This proximity allows for potential intramolecular hydrogen bonding or specific chelation modes in metallo-organic catalysis.
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C8-Methyl: Provides lipophilic bulk and blocks the C8 position, preventing metabolic oxidation at this typically labile site (a common issue in quinoline metabolism).
Part 2: Regioselective Synthesis
Senior Scientist Note: Direct commercial sourcing of this specific isomer is often limited or impure. The most reliable acquisition method is de novo synthesis starting from 8-methylquinoline. The synthesis relies on the strong ortho-directing power of the amine to install the bromine at C6.
Retrosynthetic Logic
The synthesis hinges on the "Blocked Para" strategy.
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Target: 6-Bromo-8-methylquinolin-5-amine.
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Precursor: 8-methylquinolin-5-amine.
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Mechanism: Electrophilic aromatic substitution (Bromination). Since C5-NH₂ is a strong activator and directs ortho/para, and the para position (C8) is blocked by the methyl group, bromination is forced exclusively to the ortho position (C6).
Validated Synthetic Protocol
Below is a step-by-step protocol derived from standard quinoline functionalization methodologies [1, 2].
Step 1: Nitration of 8-Methylquinoline
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Reagents: 8-Methylquinoline, HNO₃ (fuming), H₂SO₄.
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Conditions: 0°C to RT.
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Mechanism: Electrophilic aromatic substitution. The pyridine ring is deactivated; nitration occurs on the benzene ring. The methyl group at C8 directs ortho (C7) or para (C5). Sterics and electronics favor C5.
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Product: 8-Methyl-5-nitroquinoline.
Step 2: Reduction of the Nitro Group
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Reagents: Fe powder/NH₄Cl (Bechamp reduction) or SnCl₂/HCl.
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Why Fe/NH₄Cl? It is chemoselective and avoids over-reduction of the quinoline ring (unlike catalytic hydrogenation which might reduce the pyridine ring).
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Product: 8-Methylquinolin-5-amine.
Step 3: Regioselective Bromination (The Critical Step)
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Reagents: N-Bromosuccinimide (NBS) or Br₂.[1]
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Solvent: Acetonitrile (ACN) or DMF.
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Temperature: 0°C (Ice bath).
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Protocol:
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Dissolve 8-methylquinolin-5-amine in ACN.
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Add NBS (1.05 eq) portion-wise at 0°C.
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Monitor via TLC (The amine is highly reactive; reaction is fast).
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Quench with Na₂S₂O₃ (aq).
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Outcome: Exclusive formation of 6-bromo-8-methylquinolin-5-amine .
Synthetic Pathway Diagram (DOT)
Caption: Figure 1. Regioselective synthesis of 6-bromo-8-methylquinolin-5-amine utilizing the 'blocked-para' directing effect of the C8-methyl group.
Part 3: Reactivity & Functionalization Strategies
This scaffold is valuable because it allows Orthogonal Functionalization . You can modify the left side (amine) and right side (bromide) independently.
The C6-Bromide: Cross-Coupling Vector
The C6 position is electronically primed for Pd-catalyzed coupling.
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Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in kinase inhibitors).
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Buchwald-Hartwig: Displacement of the Br with secondary amines.
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Note: Since a free amine exists at C5, it must be protected (e.g., Boc-protection) before attempting Buchwald coupling at C6 to prevent catalyst poisoning or side reactions, unless the C5 amine is the desired nucleophile (unlikely for C6 substitution).
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The C5-Amine: Amide/Urea Linker
The C5-amine is a nucleophile.
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Acylation: Reacts with acid chlorides to form amides.
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Urea Formation: Reacts with isocyanates.
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Relevance: This mimics the substitution pattern of biologically active compounds where the C5-N linkage orients the molecule into the ATP-binding pocket of enzymes.
Divergent Workflow Diagram (DOT)
Caption: Figure 2. Divergent synthesis pathways. Route A utilizes the nucleophilic amine; Route B utilizes the electrophilic bromide.
Part 4: Medicinal Chemistry Applications[1][3][4][5][6]
Antimalarial Activity
Quinoline-5,8-diones and 8-aminoquinolines are historic antimalarials (e.g., Primaquine, Tafenoquine). The 6-bromo-8-methyl-5-amine scaffold serves as a precursor to Plasmepsin inhibitors .
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Mechanism:[2][3][4] The amine can be converted into transition-state mimetics that bind to the aspartic protease of Plasmodium falciparum.
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SAR Insight: The C8-methyl group improves metabolic stability compared to the unsubstituted quinoline, reducing the formation of toxic metabolites [3].
Kinase Inhibition
The 5-aminoquinoline motif is a known ATP-competitive pharmacophore.
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Binding Mode: The quinoline nitrogen (N1) and the C5-NH (often as an amide) form a characteristic H-bond hinge interaction within the kinase ATP pocket.
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Role of Bromine: The C6-Br allows for the attachment of "tail" groups that extend into the solvent-exposed region or the hydrophobic back pocket (Gatekeeper residue interaction), enhancing selectivity [4].
References
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National Institutes of Health (NIH). (2020). Synthesis and Biological Evaluation of 8-Quinolinamines as Broad-Spectrum Anti-infectives. PMC7544321. Retrieved from [Link]
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MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and Aminoquinoline Derivatives. Molecules 2022. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
